Technical Profile: 2-Aminomethyl-5-methoxy-pyridin-4-ol
Technical Profile: 2-Aminomethyl-5-methoxy-pyridin-4-ol
This guide details the chemical identity, synthesis, and application profile of 2-Aminomethyl-5-methoxy-pyridin-4-ol , a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors (specifically CDKs) and potential metal-chelating agents.[1][2]
[1][2][3][4][5][6]
Chemical Identity & Core Properties
This compound belongs to the class of hydroxypyridinones/hydroxypyridines , a scaffold widely recognized for its ability to bind metal ions (bidentate chelation) and interact with ATP-binding pockets in kinases.[1][2]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(Aminomethyl)-5-methoxy-pyridin-4-ol |
| Common Synonyms | 2-Aminomethyl-5-methoxy-4-pyridinol; Intermediate 195 (WO2007075783) |
| CAS Number | 943757-80-0 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| SMILES | COc1c(O)cc(CN)nc1 |
Physical & Chemical Characteristics
| Parameter | Value / Description |
| Appearance | Off-white to light brown solid (based on structural analogs and precursors).[1][2] |
| Solubility | High solubility in polar protic solvents (Water, Methanol) and DMSO due to zwitterionic potential.[1][2] Poor solubility in non-polar alkanes (Hexane).[1][2] |
| Acidity (pKa) | Predicted: OH group: ~9.0; Pyridine Nitrogen: ~3.2; Primary Amine: ~9.[1][2]5. Note: The molecule likely exists as a zwitterion at neutral pH.[1][2] |
| Tautomerism | Exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.[1][2] In solution, the pyridone form often predominates.[1][2] |
Synthesis & Manufacturing Methodologies
The synthesis of 2-Aminomethyl-5-methoxy-pyridin-4-ol is typically achieved via a Staudinger Reduction of an azide precursor.[1][2] This route is preferred for its specificity and avoidance of over-reduction.[1][2]
Retrosynthetic Analysis
The core pyridine ring is frequently derived from Kojic Acid (a fungal metabolite), utilizing its 4-pyrone scaffold to generate the 4-pyridone core via ammonolysis.[1][2]
Detailed Protocol (Based on Patent WO2007075783)
This protocol describes the conversion of the chloromethyl precursor to the final amine.[1][2]
Step 1: Azidation (Nucleophilic Substitution)
Precursor: 2-Chloromethyl-5-methoxy-pyridin-4-ol (Compound 1)
Reagent: Sodium Azide (
-
Suspend
(1.0 eq) in DMF.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Add 2-Chloromethyl-5-methoxy-pyridin-4-ol (1.0 eq) to the suspension.
-
Stir the mixture overnight at ambient temperature (
). -
Quench: Pour the reaction mixture into ice water.
-
Isolation: Filter the resulting precipitate. Wash with cold water and dry.[1][2]
Step 2: Staudinger Reduction (Azide to Amine)
Reagent: Triphenylphosphine (
-
Add Triphenylphosphine (1.0 eq).[1][2] Mechanism: Formation of phosphazide intermediate.[1][2]
-
Stir for 10 minutes at ambient temperature.
-
Add Water (15 eq). Mechanism: Hydrolysis of the iminophosphorane to the amine and triphenylphosphine oxide.[1]
-
Stir overnight at ambient temperature.
-
Observation: The solids will dissolve, followed by the precipitation of the amine product (or its salt).[1][2]
Synthesis & Tautomerism Diagram
The following diagram illustrates the retrosynthetic logic and the equilibrium between tautomers.
Caption: Synthesis pathway from Kojic Acid derivatives to the target amine, highlighting the critical azide reduction step and tautomeric equilibrium.
Functional Applications in Drug Development[1][2]
A. Kinase Inhibition (CDK Scaffolds)
The 2-aminomethyl-pyridin-4-ol motif serves as a critical pharmacophore in the design of Cyclin-Dependent Kinase (CDK) inhibitors.[1][2]
-
Mechanism: The pyridine nitrogen and the 4-hydroxyl/ketone group form a donor-acceptor pair that mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of the kinase active site.[1][2]
-
Significance: Inhibition of CDKs (e.g., CDK1, CDK2) arrests the cell cycle, making this scaffold valuable in oncology (anti-proliferative agents) and inflammation therapy.[1][2][3]
B. Metal Chelation
Structurally similar to Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one), this compound possesses bidentate chelating properties.[1][2]
-
Ligand Type: O,O-donor (via the tautomeric ketone and adjacent methoxy/hydroxy groups).[1][2]
-
Utility: It can sequester hard metal ions (
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), which is relevant in treating metal overload diseases or designing metallo-enzyme inhibitors.[2]
Safety & Handling Protocols
Hazard Identification (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
Experimental Safety (Critical)
-
Azide Handling: The intermediate 2-azidomethyl-5-methoxy-pyridin-4-ol involves the use of Sodium Azide.[1][2]
-
Risk:[1][2]
is acutely toxic and can form explosive metal azides with copper or lead plumbing.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Control: Quench all azide reactions in a fume hood.[1][2] Dispose of aqueous waste in dedicated containers treated with bleach (sodium hypochlorite) to destroy residual azide.[1][2]
-
-
Staudinger Reduction: Triphenylphosphine oxide is a byproduct that can be difficult to remove.[1][2] Chromatography or recrystallization in polar solvents is often required.[1][2]
References
-
Patent: Dumas, J., et al. (2007).[1][2] Substituted isoquinoline-1,3(2H,4H)-diones... and use thereof as kinase inhibitor.[1][2] WO2007075783A2.[1][2] World Intellectual Property Organization.[1][2]
-
Database: ChemSrc. (2025).[1][2][4] 2-Aminomethyl-5-methoxy-pyridin-4-ol - CAS 943757-80-0.[1][2]
-
Scientific Context: Pavletich, N. P. (1999).[1][2] Mechanisms of cyclin-dependent kinase regulation.[1][2] Journal of Molecular Biology, 287(5), 821-828.[1][2] (Contextual reference for CDK inhibition mechanism described in patent).
Sources
- 1. 磷酸三甲酚酯_MSDS_用途_密度_磷酸三甲酚酯CAS号【1330-78-5】_化源网 [chemsrc.com]
- 2. 磷酸三甲酚酯_MSDS_用途_密度_磷酸三甲酚酯CAS号【1330-78-5】_化源网 [chemsrc.com]
- 3. WO2007075783A2 - Substituted isoquinoline-1,3(2h,4h)-diones, 1-thioxo-1,4-dihydro-2h-isoquinoline-3-ones and 1,4-dihydro-3(2h)-isoquinolones and use thereof as kinase inhibitor - Google Patents [patents.google.com]
- 4. Methyl phenylglyoxylate | CAS#:15206-55-0 | Chemsrc [chemsrc.com]
